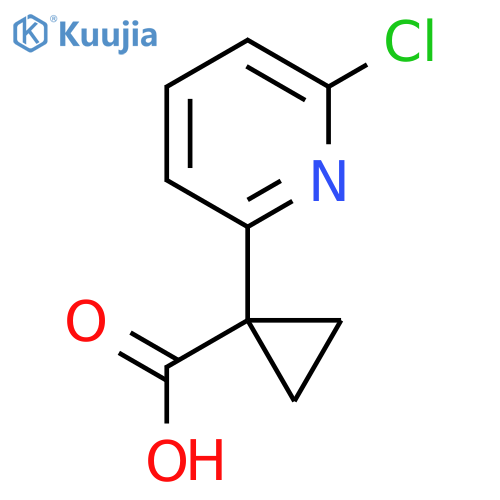

Cas no 1060811-76-8 (1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid)

1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid

- EN300-193647

- 1060811-76-8

- 1-(6-CHLOROPYRIDIN-2-YL)CYCLOPROPANE-1-CARBOXYLIC ACID

- SCHEMBL19583805

- 1-(6-Chloro-pyridin-2-yl)cyclopropanecarboxylic acid

- 1-(6-chloro-2-pyridyl)cyclopropanecarboxylic acid

- MFCD13188886

- AKOS022973871

- 1-(6-CHLOROPYRIDIN-2-YL)CYCLOPROPANE-1-CARBOXYLICACID

- 1-(6-Chloropyridin-2-yl)cyclopropanecarboxylicacid

- AB67323

- AT12442

-

- MDL: MFCD13188886

- インチ: 1S/C9H8ClNO2/c10-7-3-1-2-6(11-7)9(4-5-9)8(12)13/h1-3H,4-5H2,(H,12,13)

- InChIKey: WUAGPRSQTJSTRA-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(C2(C(=O)O)CC2)=N1

計算された属性

- せいみつぶんしりょう: 197.0243562g/mol

- どういたいしつりょう: 197.0243562g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 50.2Ų

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 385.5±37.0 °C at 760 mmHg

- フラッシュポイント: 187.0±26.5 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-193647-0.1g |

1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |

1060811-76-8 | 95% | 0.1g |

$407.0 | 2023-09-17 | |

| Enamine | EN300-193647-0.5g |

1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |

1060811-76-8 | 95% | 0.5g |

$914.0 | 2023-09-17 | |

| Enamine | EN300-193647-10g |

1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |

1060811-76-8 | 95% | 10g |

$5037.0 | 2023-09-17 | |

| Enamine | EN300-193647-2.5g |

1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |

1060811-76-8 | 95% | 2.5g |

$2295.0 | 2023-09-17 | |

| 1PlusChem | 1P01BHK4-1g |

1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |

1060811-76-8 | 98% | 1g |

$388.00 | 2023-12-26 | |

| 1PlusChem | 1P01BHK4-5g |

1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |

1060811-76-8 | 98% | 5g |

$1252.00 | 2023-12-26 | |

| Aaron | AR01BHSG-10g |

1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |

1060811-76-8 | 98% | 10g |

$1831.00 | 2023-12-16 | |

| Aaron | AR01BHSG-250mg |

1-(6-CHLOROPYRIDIN-2-YL)CYCLOPROPANE-1-CARBOXYLIC ACID |

1060811-76-8 | 98% | 250mg |

$175.00 | 2025-02-13 | |

| abcr | AB258656-250mg |

1-(6-Chloro-pyridin-2-yl)cyclopropanecarboxylic acid; . |

1060811-76-8 | 250mg |

€896.50 | 2024-06-09 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1636763-250mg |

1-(6-Chloropyridin-2-yl)cyclopropanecarboxylic acid |

1060811-76-8 | 98% | 250mg |

¥1687.00 | 2024-08-09 |

1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid 関連文献

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acidに関する追加情報

Introduction to 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid (CAS No. 1060811-76-8)

1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid, with the CAS number 1060811-76-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of heterocyclic carboxylic acids, featuring a cyclopropane ring fused with a pyridine moiety, and is further distinguished by the presence of a chlorine substituent at the 6-position of the pyridine ring. The unique structural attributes of this molecule make it a valuable scaffold for the development of novel bioactive agents.

The cyclopropane moiety in 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid is a key structural feature that contributes to its pharmacological potential. Cyclopropane rings are known for their high reactivity and ability to induce conformational constraints, which can enhance binding affinity and selectivity in drug design. This structural motif has been widely explored in medicinal chemistry due to its capacity to modulate biological targets effectively.

The 6-Chloro-pyridin-2-yl part of the molecule introduces electrophilic centers that can participate in various chemical transformations, making it a versatile intermediate for synthesizing more complex derivatives. The chlorine atom at the 6-position of the pyridine ring not only enhances the lipophilicity of the compound but also serves as a handle for further functionalization, enabling researchers to tailor its biological activity to specific therapeutic needs.

In recent years, 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid has been investigated for its potential in multiple therapeutic areas. One of the most promising applications is in the development of small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. The combination of the cyclopropane ring and the chloropyridine moiety provides a unique pharmacophore that can interact with biological targets in a highly specific manner.

Recent studies have highlighted the compound's efficacy in preclinical models as an inhibitor of tyrosine kinases, which play a crucial role in signal transduction pathways associated with tumor growth and metastasis. The structural features of 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid allow it to bind tightly to the active sites of these enzymes, thereby disrupting aberrant signaling networks that contribute to cancer development.

Furthermore, research has demonstrated that derivatives of 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid exhibit significant anti-inflammatory properties. The compound's ability to modulate inflammatory pathways has opened up avenues for its use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The chloropyridine moiety appears to be particularly important in mediating these effects, as it allows for interactions with transcription factors and cytokines involved in inflammation.

The synthesis of 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as chlorination and carboxylation. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research and development purposes.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid with biological targets. These studies have provided insights into how the cyclopropane ring and chloropyridine moiety contribute to its binding affinity and selectivity. Such information is critical for designing next-generation analogs with improved pharmacological profiles.

The growing interest in 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid underscores its significance as a building block in drug discovery. As research continues to uncover new therapeutic applications, this compound is likely to play an increasingly important role in developing innovative treatments for various diseases. The combination of its unique structural features and versatile reactivity makes it an attractive candidate for further exploration by medicinal chemists and biologists alike.

1060811-76-8 (1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid) 関連製品

- 1256786-27-2(5-Bromo-2-methoxypyridine-4-carbonitrile)

- 1246820-82-5(Tolfenamic Acid-d4)

- 100307-95-7(L-Alaninamide,N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]-)

- 1594697-29-6(2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclohexan-1-ol)

- 2137762-43-5(INDEX NAME NOT YET ASSIGNED)

- 1795435-05-0(3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea)

- 2228221-11-0(5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid)

- 2679936-25-3(rac-3-(1R,3R)-3-acetamidocyclopentylpropanoic acid)

- 2680562-19-8(5-(Dimethylcarbamoyl)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2228137-57-1(tert-butyl 3-methyl-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate)